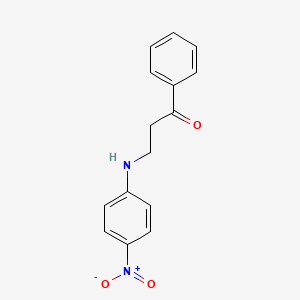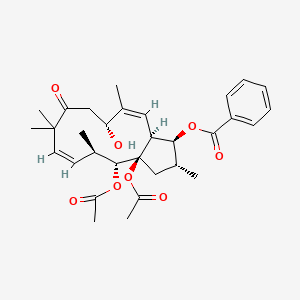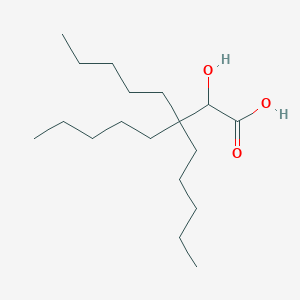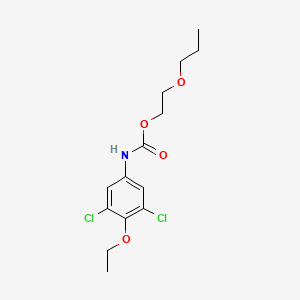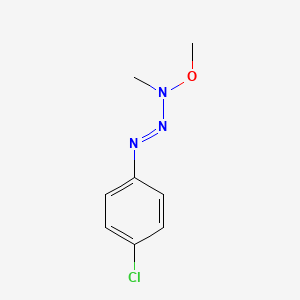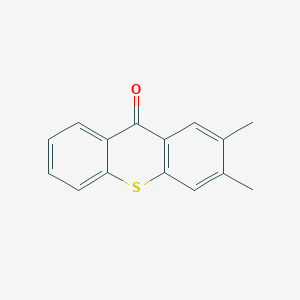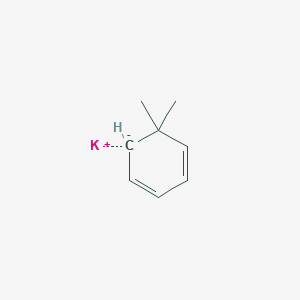![molecular formula C10H5Cl2FN2OS B14416930 1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(furan-2-yl)-1H-pyrrole-3-carbonitrile CAS No. 87389-32-0](/img/structure/B14416930.png)
1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(furan-2-yl)-1H-pyrrole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(furan-2-yl)-1H-pyrrole-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a furan ring, a nitrile group, and a dichloro(fluoro)methylsulfanyl group
準備方法
The synthesis of 1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(furan-2-yl)-1H-pyrrole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of a furan-2-yl-substituted pyrrole with a dichloro(fluoro)methylsulfanyl reagent under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(furan-2-yl)-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloro(fluoro)methylsulfanyl group, resulting in the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.
科学的研究の応用
1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(furan-2-yl)-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound is used in the development of new materials with specific properties, such as improved stability or reactivity.
作用機序
The mechanism of action of 1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(furan-2-yl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The dichloro(fluoro)methylsulfanyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The nitrile group can also form interactions with biological molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
類似化合物との比較
1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(furan-2-yl)-1H-pyrrole-3-carbonitrile can be compared with other similar compounds, such as:
1-{[Dichloro(methyl)sulfanyl]-4-(furan-2-yl)-1H-pyrrole-3-carbonitrile: This compound lacks the fluorine atom, which may affect its reactivity and biological activity.
1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(thiophen-2-yl)-1H-pyrrole-3-carbonitrile: This compound has a thiophene ring instead of a furan ring, which can influence its chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
87389-32-0 |
|---|---|
分子式 |
C10H5Cl2FN2OS |
分子量 |
291.13 g/mol |
IUPAC名 |
1-[dichloro(fluoro)methyl]sulfanyl-4-(furan-2-yl)pyrrole-3-carbonitrile |
InChI |
InChI=1S/C10H5Cl2FN2OS/c11-10(12,13)17-15-5-7(4-14)8(6-15)9-2-1-3-16-9/h1-3,5-6H |
InChIキー |
LRKCEXIGYUPCFZ-UHFFFAOYSA-N |
正規SMILES |
C1=COC(=C1)C2=CN(C=C2C#N)SC(F)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)-N'~1~-methyl-2-nitroethene-1,1-diamine](/img/structure/B14416848.png)
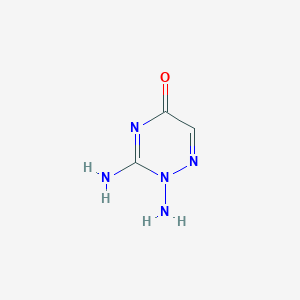
![2-[2-(4-Methoxyphenyl)-3H-naphtho[1,2-D]imidazol-3-YL]ethan-1-OL](/img/structure/B14416861.png)
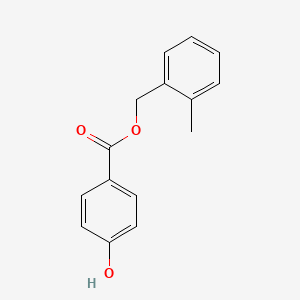

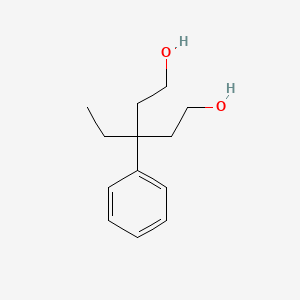
phosphanium chloride](/img/structure/B14416884.png)
